molecular formula C14H13NO3 B2889760 9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid CAS No. 667413-07-2

9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid

Cat. No.: B2889760
CAS No.: 667413-07-2
M. Wt: 243.262
InChI Key: XNPKFSCSMWRSDJ-UHFFFAOYSA-N
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Description

“9-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid” is a chemical compound with the molecular formula C14H13NO3 . It is used for proteomics research .


Synthesis Analysis

The synthesis of this compound can be achieved by the reaction of 1,2,3,4-tetrahydroquinoline with triethyl-methane tricarboxylate using different methods . For example, holding a mixture of the amine and a twofold excess of acylating agent at 220°C or by the stepwise addition of the amine to an equimolar amount of the triester previously heated to 215°C .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridoquinoline core with a carboxylic acid group at the 2-position and a methyl group at the 5-position . The exact positions of the hydrogen atoms were revealed by electron density difference synthesis .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.26 . Other physical and chemical properties such as density, melting point, boiling point, etc., are not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Structure

Researchers have developed methods for synthesizing various derivatives of pyridoquinoline compounds, which include altering functional groups to evaluate the impact on biological activity and physical properties. For example, the synthesis of halo-substituted 6-hydroxy-2-methyl-4-oxo-1,2-dihydro-4H-pyrrolo-[3,2,1-ij]quinoline-5-carboxylic acid anilides has been explored, demonstrating the nuances in NMR spectra and potential for diuretic activity (Ukrainets et al., 2011).

Diuretic Activity

The diuretic activity of certain derivatives has been a significant area of research. For instance, the bromination of ethyl esters and subsequent analysis of their diuretic efficacy show promise for developing new diuretic agents. These studies explore the structural requirements and modifications needed to enhance diuretic action, offering insights into new therapeutic approaches for conditions like hypertension (Ukrainets et al., 2013).

Antimycobacterial and Antibacterial Activities

Novel derivatives have been evaluated for antimycobacterial activities, with some compounds showing potent in vitro and in vivo efficacy against Mycobacterium tuberculosis, suggesting potential applications in treating mycobacterial infections. The exploration of these derivatives underscores the quest for new antimicrobial agents in the face of rising drug resistance (Dinakaran et al., 2008).

Antiproliferative Evaluation

Pyridoquinoline derivatives have also been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, including breast, lung, and CNS cancer models. These studies highlight the potential of pyridoquinoline derivatives in cancer therapy, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells (Li et al., 2006).

Future Directions

The future directions for the research and application of this compound are not specified in the retrieved sources. It is currently used for proteomics research , suggesting potential applications in the field of biochemistry and molecular biology.

Properties

IUPAC Name

7-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-8-5-9-3-2-4-15-7-11(14(17)18)13(16)10(6-8)12(9)15/h5-7H,2-4H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPKFSCSMWRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C3C(=C1)C(=O)C(=CN3CCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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